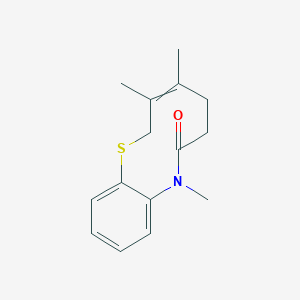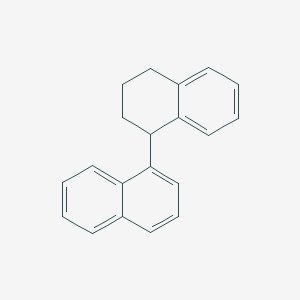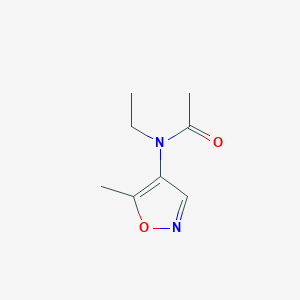
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2H-1-benzopirano-2,3-dicarboxílico, 6-metoxi-, éster dimetilo es un compuesto químico que pertenece a la familia de las benzopiranas. Las benzopiranas son conocidas por sus diversas actividades biológicas y se utilizan a menudo en la química medicinal. Este compuesto en particular se caracteriza por la presencia de un grupo metoxi en la posición 6 y grupos éster dimetilo en las posiciones 2 y 3 del anillo de benzopirano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2H-1-benzopirano-2,3-dicarboxílico, 6-metoxi-, éster dimetilo se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción del ácido 6-metoxi-2H-1-benzopirano-2,3-dicarboxílico con metanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico. La reacción se lleva a cabo típicamente bajo condiciones de reflujo para asegurar una esterificación completa.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. También se ha explorado el uso de irradiación de microondas para mejorar las tasas de reacción y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2H-1-benzopirano-2,3-dicarboxílico, 6-metoxi-, éster dimetilo se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y otras formas reducidas.
Sustitución: Varios derivados de benzopirano sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2H-1-benzopirano-2,3-dicarboxílico, 6-metoxi-, éster dimetilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2H-1-benzopirano-2,3-dicarboxílico, 6-metoxi-, éster dimetilo implica su interacción con objetivos moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las vías exactas implicadas pueden variar dependiendo del contexto biológico específico.
Comparación Con Compuestos Similares
Compuestos similares
2H-1-Benzopiran-2-ona: Conocido por sus propiedades anticoagulantes.
6-Metoxi-2H-1-benzopiran-2-ona: Exhibe actividad antioxidante.
Ácido 2H-1-benzopirano-3-carboxílico: Se estudia por sus efectos antiinflamatorios.
Unicidad
El ácido 2H-1-benzopirano-2,3-dicarboxílico, 6-metoxi-, éster dimetilo es único debido a la presencia de ambos grupos metoxi y éster dimetilo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
597554-99-9 |
|---|---|
Fórmula molecular |
C14H14O6 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
dimethyl 6-methoxy-2H-chromene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H14O6/c1-17-9-4-5-11-8(6-9)7-10(13(15)18-2)12(20-11)14(16)19-3/h4-7,12H,1-3H3 |
Clave InChI |
AUJORKYGVRIBFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(C(=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


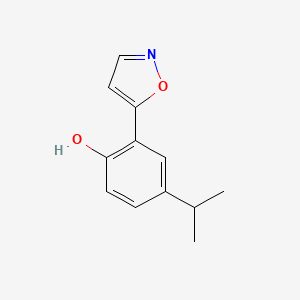
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
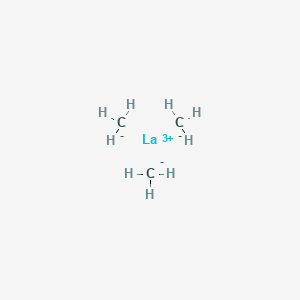
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
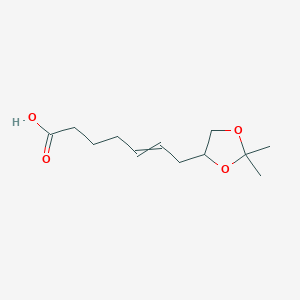
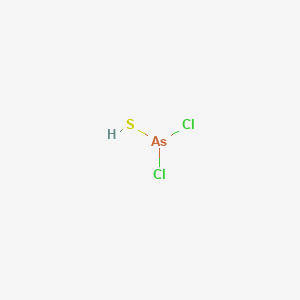
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)

![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
